molecular formula C18H21F3N2O2 B5629168 N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide

N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide

Cat. No. B5629168
M. Wt: 354.4 g/mol
InChI Key: YZWSHDZVOWOIGZ-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide often involves multiple steps, including the formation of cyclopropyl groups, introduction of the pyrrolidinyl moiety, and the attachment of trifluoromethylbenzoyl groups. While specific studies on this compound's synthesis are not available, similar compounds have been synthesized through routes that involve chiral amino acids as starting materials, leading to the introduction of various alkyl and aryl substituents (Costello et al., 1991; Kojima et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide showcases a complex architecture that includes a cyclopropyl ring, a pyrrolidinyl group, and a trifluoromethylbenzoyl moiety. Molecular structure analyses often utilize techniques like NMR, X-ray crystallography, and computational methods to elucidate the conformation and stereochemistry of these molecules (Galeazzi et al., 1996; Kuznecovs et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide and its analogs include transformations such as cycloadditions, reductions, and functional group interconversions. These reactions highlight the reactivity of the pyrrolidinyl group, the influence of the cyclopropyl ring on the molecule's chemical behavior, and the impact of the trifluoromethylbenzoyl moiety on the compound's electronic properties (de Costa et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and stability, are crucial for understanding their behavior in different environments and applications. While the specific physical properties of N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide are not detailed in the literature, similar compounds exhibit a range of behaviors depending on their structural features (Orek et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the specific functional groups present in the molecule. Research on similar molecules indicates that the presence of the pyrrolidinyl group, cyclopropyl ring, and trifluoromethylbenzoyl moiety significantly influences these properties, affecting everything from biological activity to reactivity in synthetic applications (Andrews et al., 2003).

Mechanism of Action

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Future Directions

The trifluoromethyl group is finding increased utility as a substituent in bioactives . Therefore, compounds containing this group may continue to be an area of interest in future research and development.

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2/c1-10-3-6-13(18(19,20)21)7-14(10)17(25)23-8-15(12-4-5-12)16(9-23)22-11(2)24/h3,6-7,12,15-16H,4-5,8-9H2,1-2H3,(H,22,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWSHDZVOWOIGZ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2CC(C(C2)NC(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2C[C@@H]([C@H](C2)NC(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide

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